![molecular formula C13H24N2O3 B1376999 Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate CAS No. 1377187-33-1](/img/structure/B1376999.png)

Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

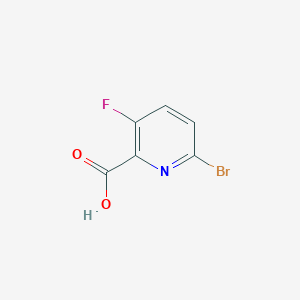

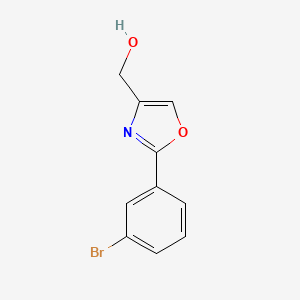

Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate is a chemical compound with the molecular formula C13H24N2O3 . It is also known by other names such as tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H24N2O3/c1-12(2,3)18-11(16)15-10-8-13(17-9-10)4-6-14-7-5-13/h10,14H,4-9H2,1-3H3, (H,15,16) . This indicates the presence of a spirocyclic structure with an oxa (oxygen) and aza (nitrogen) atom in the ring system. The compound also contains a carbamate group attached to the spirocyclic system .Physical And Chemical Properties Analysis

The molecular weight of Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate is 256.34 g/mol . It has a computed XLogP3-AA value of 0.9, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The rotatable bond count is 3 . The topological polar surface area is 59.6 Ų .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis Routes and Chemical Reactions

Research has focused on developing synthesis routes for spirocyclic compounds like tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate and investigating their reactions with other chemicals. For example, Moskalenko and Boev (2012) reported on the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, leading to isomeric condensation products (Moskalenko & Boev, 2012). Additionally, Meyers et al. (2009) described scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, showcasing the potential for further chemical derivations (Meyers et al., 2009).

Conformational and Structural Studies

Jakubowska et al. (2013) utilized NMR spectroscopy to determine the absolute configurations of certain spirocyclic compounds, illustrating the importance of structural analysis in understanding their chemical properties (Jakubowska et al., 2013).

Potential Biological Activities

Antiviral Activities

A study by Apaydın et al. (2019) highlighted the synthesis of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives and their evaluation against human coronavirus, identifying compounds with significant inhibitory effects (Apaydın et al., 2019). This research suggests the potential of spirocyclic compounds in antiviral drug development.

Antitumor Activities

Yang et al. (2019) designed and synthesized a series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, evaluating their antitumor activity against various cancer cell lines. Preliminary results showed that several compounds exhibited moderate to potent activity, indicating the therapeutic potential of these spirocyclic derivatives (Yang et al., 2019).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-10-8-13(17-9-10)4-6-14-7-5-13/h10,14H,4-9H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUKKOFVWISMOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2(CCNCC2)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1376918.png)

![6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine](/img/structure/B1376921.png)

![5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride](/img/structure/B1376923.png)

![4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1376926.png)

![tert-Butyl (2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate](/img/structure/B1376927.png)

![Tert-butyl 2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1376931.png)

![1-Hydroxymethyl-6,7-Dihydro-5H,9H-Imidazo[1,5-A][1,4]Diazepine-8-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1376936.png)

![Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B1376937.png)

![tert-Butyl 7-amino-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B1376939.png)